molecular formula C22H21N5O4S2 B10873554 (2E)-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide

(2E)-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B10873554
M. Wt: 483.6 g/mol
InChI Key: WIIJKRNWNCXGHN-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinyl group, a methoxy group, and a benzenesulfonamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the pyrazinyl and methoxy groups, followed by the introduction of the benzenesulfonamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group is replaced by another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N1-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C22H21N5O4S2

Molecular Weight

483.6 g/mol

IUPAC Name

(E)-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C22H21N5O4S2/c1-15-3-5-16(6-4-15)7-12-19(28)26-22(32)25-17-8-10-18(11-9-17)33(29,30)27-20-21(31-2)24-14-13-23-20/h3-14H,1-2H3,(H,23,27)(H2,25,26,28,32)/b12-7+

InChI Key

WIIJKRNWNCXGHN-KPKJPENVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.